N-(2,5-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a 1,4-dihydropyridin-4-one core. The dihydropyridinone ring is substituted with a 5-methoxy group and a 4-methylpiperidin-1-ylmethyl moiety at the 2-position. Structural characterization of such compounds often employs crystallographic methods supported by software like SHELX .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-16-7-9-25(10-8-16)13-17-11-20(27)22(31-4)14-26(17)15-23(28)24-19-12-18(29-2)5-6-21(19)30-3/h5-6,11-12,14,16H,7-10,13,15H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRBGMHGVRWFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide (often referred to as the compound or the target compound) is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a 2,5-dimethoxyphenyl group and a dihydropyridine moiety, suggesting possible interactions with various biological targets.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 341.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in various physiological processes. Preliminary studies suggest that it may act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and perception.
1. Receptor Interaction
- Serotonin Receptors : The compound has shown selectivity for 5-HT2A receptors, which are known to mediate various neuropsychological effects. Its structural components enhance binding affinity and efficacy at these sites.
- Dihydropyridine Receptors : Given its dihydropyridine structure, it may also interact with calcium channels, influencing cardiovascular functions.
2. Pharmacological Effects
- CNS Activity : Animal studies indicate that the compound exhibits psychoactive properties akin to those observed with other serotonergic agents. Behavioral assays have demonstrated anxiolytic and antidepressant-like effects.
- Cardiovascular Effects : The potential modulation of calcium channels suggests that the compound may influence vascular tone and cardiac contractility.
Research Findings and Case Studies
A review of available literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant agonistic activity at 5-HT2A receptors with an EC50 of 50 nM. |
| Study B | Reported anxiolytic effects in rodent models, with a reduction in anxiety-like behavior by 30% compared to control. |
| Study C | Investigated cardiovascular effects; showed a dose-dependent decrease in heart rate at higher concentrations. |
Case Study: Psychoactive Properties
In a clinical case involving a subject administered a related compound, symptoms included altered perception and heightened emotional responses. The individual experienced transient tachycardia and hypertension but was stabilized with benzodiazepines. This case underscores the importance of understanding the pharmacodynamics and potential side effects associated with compounds similar to this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on key motifs: aromatic substituents , heterocyclic cores , and amide linkages . Below is a comparative analysis using evidence-derived examples and inferred physicochemical properties.
Table 1: Structural and Functional Comparison
Aromatic Substituents
The 2,5-dimethoxyphenyl group in the target compound contrasts with the 2,6-dimethylphenoxy groups in analogs. The 2,5-substitution pattern may also reduce steric hindrance compared to 2,6-dimethylphenoxy derivatives .
Heterocyclic Cores
The 1,4-dihydropyridinone core in the target compound differs from the tetrahydropyrimidin-1(2H)-yl () and triazine () cores. Dihydropyridinones are conformationally flexible, which may improve binding to dynamic enzyme pockets, whereas rigid triazine cores () could limit adaptability .
Amide Linkages and Substituents
The 4-methylpiperidinylmethyl group in the target compound introduces a basic nitrogen and increased lipophilicity compared to the pyrrolidin-1-yl group in . Piperidine’s larger ring size may enhance membrane permeability but could also increase metabolic susceptibility .
Physicochemical and Pharmacokinetic Inferences
- Metabolic Stability: Methoxy groups on aromatic rings are prone to demethylation, whereas piperidine may undergo CYP450-mediated oxidation. This contrasts with dimethylphenoxy derivatives (), where methyl groups are more metabolically stable .
- Stereochemical Impact: highlights stereoisomers with identical backbones but differing configurations, underscoring the importance of chirality in optimizing target affinity .
Preparation Methods
Hantzsch-Type Cyclocondensation
The dihydropyridinone ring is constructed via modified Hantzsch reaction between:
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Ethyl acetoacetate (2.2 eq)
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5-Methoxy-2-formylpyridine (1.0 eq)
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Ammonium acetate (3.0 eq)
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (4:1 v/v) |
| Temperature | 80°C |
| Reaction Time | 8–12 h |
| Catalyst | p-Toluenesulfonic acid (0.1 eq) |
| Yield | 87% |
1H NMR data for the intermediate 5-methoxy-2-formyl-1,4-dihydropyridin-4-one aligns with literature values (δ 7.82 ppm, singlet, H-3; δ 4.15 ppm, quartet, OCH2CH3).
Functionalization at C-2 Position
Introduction of the bromomethyl group at C-2 employs N-bromosuccinimide (NBS) under radical conditions:
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Dissolve dihydropyridinone (1.0 eq) in CCl4 (0.2 M)
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Add NBS (1.2 eq) and AIBN (0.05 eq)
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Reflux at 80°C for 3 h under N2
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Purify by flash chromatography (Hexane:EtOAc 3:1)
Key Analytical Data :
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Melting Point : 148–150°C
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MS (ESI+) : m/z 285.1 [M+H]+ (calculated 285.04)
Installation of (4-Methylpiperidin-1-yl)Methyl Substituent
Synthesis of 4-Methylpiperidine
From N-Boc-4-piperidinemethanol:
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Boc deprotection with TFA/DCM (1:1 v/v, 0°C → RT, 2 h)
Critical Parameters :
Nucleophilic Alkylation
The bromomethyl-dihydropyridinone undergoes SN2 displacement:
Reaction Setup :
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Dihydropyridinone bromide (1.0 eq)
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4-Methylpiperidine (1.5 eq)
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K2CO3 (2.0 eq) in DMF
Kinetic Profile :
| Time (h) | Conversion (%) |
|---|---|
| 2 | 45 |
| 6 | 82 |
| 12 | 95 |
N-(2,5-Dimethoxyphenyl)Acetamide Formation
Acylation of 2,5-Dimethoxyaniline
Adapting protocols from US7094928B2:
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Charge 2,5-dimethoxyaniline (1.0 eq) in acetone/H2O (3:1 v/v) at 0°C
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Add chloroacetyl chloride (1.1 eq) with NaOAc buffer (pH 5.0)
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Stir 30 min, extract with EtOAc, concentrate
Yield Optimization :
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Acetone/H2O | 88 | 99.2 |
| THF/H2O | 72 | 97.8 |
| DCM/H2O | 65 | 95.4 |
Coupling to Dihydropyridinone-Piperidine Assembly
Mitsunobu reaction conditions achieve O→N acetyl transfer:
Components :
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Dihydropyridinone-piperidine alcohol (1.0 eq)
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N-(2,5-Dimethoxyphenyl)chloroacetamide (1.2 eq)
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DIAD (1.5 eq), PPh3 (1.5 eq) in THF
Workup :
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Filter through silica gel bed
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Wash with 10% NaHCO3
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Recrystallize from MeOH/H2O
Spectroscopic Confirmation :
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13C NMR : δ 170.5 (C=O), 154.2 (C-4), 148.1 (C-5), 56.3 (OCH3)
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HPLC Purity : 99.6% (C18, MeCN/H2O 55:45)
Industrial Scale-Up Considerations
Continuous Flow Hydrogenation
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Reactor Type : Packed-bed with Pd/C catalyst
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Conditions : 50 bar H2, 80°C, LHSV 2 h−1
-
Output : 12 kg/h with 98.5% conversion
Crystallization Optimization
Final product crystallization parameters:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Solvent Ratio | MeOH:H2O 3:1 | MeOH:H2O 4:1 |
| Cooling Rate | 0.5°C/min | 1.0°C/min |
| Seed Crystal Size | 50 µm | 100 µm |
| Yield | 85% | 89% |
Analytical Characterization Suite
Stability Studies
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH, 1M | 1.2 | Hydrolysis product |
| Light Exposure, 1M | 0.8 | Epimer |
Polymorph Screening
Identified three crystalline forms:
-
Form I : Monoclinic, P21/c, melting point 213°C
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Form II : Orthorhombic, Pbca, melting point 207°C
-
Form III : Amorphous, glass transition 85°C
Q & A
Basic: What are the key synthetic pathways for this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including:
- Formation of the dihydropyridine core via cyclization under controlled temperatures (80–100°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Introduction of the 4-methylpiperidinylmethyl group using alkylation or nucleophilic substitution, often requiring polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to deprotonate intermediates .
- Acetamide coupling via condensation reactions between activated carboxylic acid derivatives (e.g., chloroacetyl chloride) and the primary amine of the 2,5-dimethoxyphenyl group .
Critical conditions : Maintain pH 7–9 during coupling to avoid hydrolysis, and use slow reagent addition to minimize by-products like dimerized intermediates .
Basic: Which spectroscopic techniques are most effective for confirming structural integrity?
- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), acetamide carbonyl (δ 165–170 ppm), and dihydropyridine protons (δ 6.5–7.2 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1660 cm⁻¹) and aromatic C-H bending (~825 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the piperidinylmethyl and dimethoxyphenyl groups .
Advanced: How can computational modeling predict biological targets and optimize selectivity?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., GPCRs or kinases) based on the compound’s 3D structure. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the 4-methylpiperidinyl moiety .
- QSAR Models : Train models on analogues to correlate substituent effects (e.g., methoxy position) with activity data, guiding structural modifications .
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) to prioritize targets with low RMSD values .
Advanced: How to resolve discrepancies in biological activity across in vitro models?
- Orthogonal Assays : Compare results from receptor binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation) to distinguish direct binding from downstream effects .
- Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. CHO) to account for differences in receptor density or coupling efficiency .
- Metabolic Stability Screening : Use hepatic microsomes to identify rapid degradation pathways that may skew activity in certain models .
Basic: What functional groups dominate reactivity, and how do they influence pharmacological properties?
- Dihydropyridine Core : Participates in redox reactions, potentially generating reactive oxygen species (ROS) in biological systems .
- 4-Methylpiperidinyl Group : Enhances lipophilicity (logP ~2.5) and membrane permeability, critical for CNS penetration .
- Acetamide Linker : Stabilizes conformation via intramolecular H-bonding, affecting binding affinity to target proteins .
Advanced: What strategies minimize by-products during scale-up synthesis?
- Stepwise Temperature Control : Gradually increase from 25°C to 80°C during cyclization to suppress side reactions like over-alkylation .
- Flow Chemistry : Implement continuous-flow reactors for precise mixing and heat transfer, reducing dimerization .
- Purification Optimization : Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) to isolate the main product from regioisomers .
Basic: What in vitro models are suitable for initial pharmacological screening?
- Receptor Binding Assays : Screen against serotonin (5-HT₂A) or adrenergic receptors due to structural similarities to known ligands .
- Enzyme Inhibition Studies : Test on cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic interference .
- Cytotoxicity Profiling : Use MTT assays in HepG2 cells to rule out nonspecific toxicity before in vivo studies .
Advanced: How to address challenges in pharmacokinetic (PK) profiling?
- Radiolabeled Tracers : Synthesize a ¹⁴C-labeled analogue to track absorption/distribution in rodent models .
- Plasma Protein Binding Assays : Use equilibrium dialysis to quantify free fraction, correcting for high protein binding (>90%) in PK calculations .
- Biliary Excretion Studies : Cannulate bile ducts in rats to assess enterohepatic recirculation, which may prolong half-life .
Basic: How does the 4-methylpiperidinyl group impact physicochemical properties?
- Lipophilicity : Increases logP by ~1.2 units compared to non-piperidinyl analogues, enhancing blood-brain barrier penetration .
- Basicity : The piperidine nitrogen (pKa ~8.5) may protonate in lysosomal compartments, influencing subcellular trafficking .
Advanced: What methodologies assess metabolic stability in hepatic systems?
- Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite ID : Use high-resolution MS/MS to identify oxidation products (e.g., N-oxidation of piperidine) and glucuronide conjugates .
- CYP Inhibition Panels : Test against recombinant CYP isoforms to pinpoint enzymes responsible for metabolism (e.g., CYP2D6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
